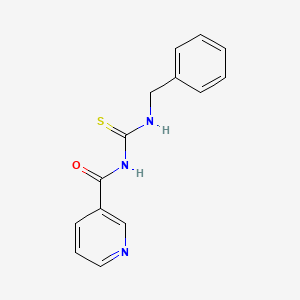

N-(benzylcarbamothioyl)pyridine-3-carboxamide

Descripción

N-(Benzylcarbamothioyl)pyridine-3-carboxamide is a pyridine derivative featuring a carboxamide group at the 3-position of the pyridine ring and a benzylcarbamothioyl substituent (NH-CS-NH-CH₂C₆H₅). This compound’s structure combines a heteroaromatic pyridine core with a thiourea-like moiety, which may confer unique physicochemical and biological properties.

Propiedades

Fórmula molecular |

C14H13N3OS |

|---|---|

Peso molecular |

271.34 g/mol |

Nombre IUPAC |

N-(benzylcarbamothioyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C14H13N3OS/c18-13(12-7-4-8-15-10-12)17-14(19)16-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,16,17,18,19) |

Clave InChI |

OQMMCOKGSJVXOW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CN=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N’-(3-PYRIDYLCARBONYL)THIOUREA typically involves the condensation of benzylamine with 3-pyridyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of environmentally friendly solvents and catalysts can also be explored to make the process more sustainable.

Análisis De Reacciones Químicas

Cyclocondensation with Acetylenedicarboxylates

Reactions with diethyl acetylenedicarboxylate (DEAD) produce thiazole derivatives:

Reaction Pathway:

-

Nucleophilic attack : Thiourea’s sulfur attacks DEAD’s electrophilic carbon.

-

Cyclization : Intramolecular cyclization forms thiazolidinone or oxadiazole cores .

Conditions :

Products :

Reactivity with Isothiocyanates

The compound reacts with aromatic isothiocyanates to form bisthiourea derivatives.

Mechanism :

-

Stepwise addition : Thiourea’s NH group attacks the isothiocyanate’s electrophilic carbon.

Example Reaction :

-

Substrate : 4-Chlorophenyl isothiocyanate

-

Product : Bis-thiourea derivative 11d (C₁₉H₂₂N₂S)

Urease Inhibition:

N-(Benzylcarbamothioyl)pyridine-3-carboxamide derivatives show potent urease inhibition, with IC₅₀ values as low as 1.07 µM (compared to thiourea standard: IC₅₀ = 18.93 µM) .

Structure-Activity Relationship :

-

Electron-withdrawing groups (e.g., Br, F) at the pyridine’s ortho position enhance activity .

-

Thioamide vs. carboxamide : Thioamide derivatives exhibit 10–20× higher potency .

Stability and Degradation

-

Thermal stability : Decomposes above 250°C without melting .

-

Hydrolytic stability : Resistant to acidic/basic hydrolysis but degrades in strongly oxidizing conditions .

Computational Insights

Docking studies reveal hydrogen bonding with urease’s active site residues (Lys709, Tyr32) . The thiourea moiety’s sulfur interacts with nickel ions in the enzyme’s catalytic center .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(benzylcarbamothioyl)pyridine-3-carboxamide has shown promising biological activities that make it a candidate for drug development. Compounds with similar structures have been reported to possess antimicrobial , anticancer , and anti-inflammatory properties.

Anticancer Activity

Research indicates that derivatives of thioureas, including N-(benzylcarbamothioyl)pyridine-3-carboxamide, can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain thiourea derivatives possess antiproliferative effects greater than established chemotherapeutic agents like doxorubicin . The compound's ability to interact with biological targets may facilitate its role as an enzyme inhibitor or receptor modulator.

Antimicrobial Properties

The compound's structural features allow it to act against a variety of pathogens. Thiourea derivatives are known for their antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents . The presence of the pyridine ring enhances its interaction with microbial targets, potentially leading to novel treatments for infections resistant to current therapies.

Materials Science

In materials science, N-(benzylcarbamothioyl)pyridine-3-carboxamide can be utilized in the synthesis of novel materials with specific properties. The compound's ability to form coordination complexes with metals opens avenues for its application in catalysis and sensor development.

Catalytic Applications

The thiourea moiety can facilitate various catalytic reactions, including those involving metal complexes. Research has shown that thiourea derivatives can serve as effective catalysts in organic transformations . This characteristic can be exploited in green chemistry applications where environmentally friendly processes are prioritized.

Sensor Development

The unique electronic properties of N-(benzylcarbamothioyl)pyridine-3-carboxamide may enable its use in developing sensors for detecting specific analytes. Its reactivity towards different ions and molecules could be harnessed to create sensitive detection systems for environmental monitoring or clinical diagnostics .

Agricultural Applications

The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or herbicide. Its efficacy against plant pathogens and pests could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional options.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of N-(benzylcarbamothioyl)pyridine-3-carboxamide derivatives:

Mecanismo De Acción

The mechanism of action of N-BENZYL-N’-(3-PYRIDYLCARBONYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The benzyl and pyridyl groups contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The pyridine-3-carboxamide backbone is a common scaffold in agrochemicals and pharmaceuticals. Key analogs include:

Key Observations :

- Steric and Electronic Effects : The benzylcarbamothioyl group in the target compound introduces steric bulk and sulfur-based electronegativity, which may reduce solubility in polar solvents compared to smaller substituents like chlorophenyl . In contrast, difluoromethyl groups (e.g., A.3.32) enhance hydrophobicity and metabolic stability .

- Biological Activity : Analogs such as A.3.32–A.3.39 are potent inhibitors of mitochondrial complex II (succinate dehydrogenase), a target for fungicides . The thiourea group in the target compound could mimic urea-based inhibitors (e.g., boscalid, A.3.4 ) but with altered binding kinetics due to sulfur’s polarizability.

Physicochemical Properties

- Solubility : Thiourea derivatives generally exhibit lower aqueous solubility compared to urea analogs (e.g., carboxin, A.3.5 ) due to reduced hydrogen-bonding capacity.

- Thermal Stability : The benzylcarbamothioyl group may confer higher thermal stability than hydrazine derivatives (e.g., ), which are prone to decomposition.

Actividad Biológica

N-(benzylcarbamothioyl)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.

N-(benzylcarbamothioyl)pyridine-3-carboxamide has the chemical formula C₁₄H₁₃N₃OS and features a pyridine ring substituted with a benzylcarbamothioyl group. This structural configuration is significant as it influences the compound's biological interactions and efficacy.

Synthesis

The synthesis of N-(benzylcarbamothioyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid derivatives with benzyl isothiocyanate or similar reagents. The process can be optimized to enhance yield and purity, which are critical for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that derivatives of pyridine-3-carboxamide, including N-(benzylcarbamothioyl)pyridine-3-carboxamide, exhibit significant antimicrobial activity. A study highlighted the effectiveness of pyridine-3-carboxamide analogs against Ralstonia solanacearum, a pathogen responsible for bacterial wilt in tomatoes. The compound demonstrated a reduction in infection rates and pathogen quantities in treated plants, suggesting its potential as a biopesticide .

| Compound | Activity | MIC (μg/mL) | Target Pathogen |

|---|---|---|---|

| 4a | Antibacterial | 1 | Ralstonia solanacearum |

| N-(benzylcarbamothioyl)pyridine-3-carboxamide | Antimicrobial | TBD | Various bacteria |

Anticancer Activity

The anticancer potential of N-(benzylcarbamothioyl)pyridine-3-carboxamide has also been explored. Compounds with similar structural motifs have shown promising activity against various cancer cell lines. For instance, studies have reported that certain pyridine derivatives inhibit cell proliferation in cancer models such as HeLa and MCF-7 cells, indicating the need for further investigation into the specific effects of N-(benzylcarbamothioyl)pyridine-3-carboxamide on tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the substituents on the pyridine ring significantly affect biological activity. For example, electron-donating groups enhance antibacterial properties, while certain hydrophobic groups increase cytotoxicity against cancer cells. Understanding these relationships helps in designing more potent analogs with targeted activities .

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled study, N-(benzylcarbamothioyl)pyridine-3-carboxamide was tested against multiple bacterial strains. Results indicated a marked decrease in bacterial growth compared to controls, supporting its application in agricultural settings as a biopesticide.

- Case Study on Cancer Cell Lines : In vitro assays demonstrated that the compound inhibited proliferation in breast cancer cell lines (e.g., BT474). The mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(benzylcarbamothioyl)pyridine-3-carboxamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via condensation of pyridine-3-carboxylic acid derivatives with benzyl isothiocyanate. A typical approach involves refluxing N-(benzyl)thiourea with pyridine-3-carbonyl chloride in anhydrous dichloromethane under inert atmosphere. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of thiourea to acyl chloride) and catalytic bases like triethylamine .

- Data Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purification by column chromatography typically yields 60–75% purity, with recrystallization in ethanol improving purity to >95% .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Experimental Design :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Single crystals are grown via slow evaporation of acetonitrile/water (9:1) .

- Spectroscopy : Assign NMR signals (¹H/¹³C) using CDCl₃ or DMSO-d₆. Key peaks include pyridine C=O (δ ~165 ppm in ¹³C NMR) and thiourea NH (δ ~10–12 ppm in ¹H NMR) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Findings : The compound exhibits poor aqueous solubility (<0.1 mg/mL at pH 7.4) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests (HPLC monitoring) show degradation <5% over 72 hours at 4°C in dark conditions .

- Recommendations : Store at −20°C under nitrogen to prevent oxidation of the thiourea moiety .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of N-(benzylcarbamothioyl)pyridine-3-carboxamide derivatives?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., DNA gyrase for antimicrobial studies). Key residues (e.g., Arg456 in M. tuberculosis gyrase) often form hydrogen bonds with the pyridine carbonyl .

- ADME Prediction : SwissADME predicts moderate blood-brain barrier permeability (log BB = −0.8) and CYP3A4 inhibition risk due to the thiourea group .

Q. What strategies resolve contradictions in crystallographic data for thiourea-containing analogs?

- Case Study : Discrepancies in NH···S hydrogen bond lengths (1.8–2.1 Å) may arise from disorder in the thiourea moiety. Refinement using SHELXL with PART instructions resolves occupancy issues .

- Recommendations : Validate crystallographic models with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Q. How does structural modification impact the insecticidal or antitumor activity of this compound?

- Structure-Activity Relationship (SAR) :

- Pyridine Substitution : Fluorination at the 2-position (e.g., N-(2-trifluoromethyl) analogs) enhances binding to insect nicotinic acetylcholine receptors (nAChRs), as seen in cyclobutrifluram (IC₅₀ = 0.02 µM) .

- Thiourea Replacement : Replacing the benzyl group with cyclopropyl (log P reduction from 2.57 to 1.89) improves pharmacokinetic profiles but reduces antifungal activity .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity) meticulously, as trace moisture can hydrolyze the thiourea group .

- Data Interpretation : Cross-validate spectroscopic and crystallographic data with computational models to address anomalies (e.g., unexpected NOE correlations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.